2-Methyl-5-nitroimidazole

Catalog No.
S3311416
CAS No.
88054-22-2
M.F
C4H5N3O2
M. Wt
127.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-5-nitroimidazole

CAS Number

88054-22-2

Product Name

2-Methyl-5-nitroimidazole

IUPAC Name

2-methyl-5-nitro-1H-imidazole

Molecular Formula

C4H5N3O2

Molecular Weight

127.1 g/mol

InChI

InChI=1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6)

InChI Key

FFYTTYVSDVWNMY-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1)[N+](=O)[O-]

Synonyms

2-methyl-4(or 5)-nitroimidazole, 2-methyl-4-nitroimidazole, 2-methyl-5-nitroimidazole

Canonical SMILES

CC1=NC=C(N1)[N+](=O)[O-]

The exact mass of the compound 2-Methyl-5-nitroimidazole is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-5-nitroimidazole is a highly functionalized heterocyclic building block defined by its imidazole core, a methyl group at the C2 position, and a nitro group at the C5 position. As a crystalline solid with excellent thermal stability (melting point 251–255 °C), it is primarily procured as the direct, advanced intermediate for the synthesis of blockbuster anti-infective APIs, including metronidazole, dimetridazole, and tinidazole. By providing the exact regiochemical and electrochemical scaffold required for anaerobic prodrug activation, this compound allows pharmaceutical manufacturers to bypass hazardous upstream nitration steps while ensuring high-yield, regioselective N-alkylation in downstream processing[1].

Substituting high-purity 2-methyl-5-nitroimidazole with generic 2-methyl-4(5)-nitroimidazole tautomeric mixtures or unmethylated analogs introduces severe process and pharmacological liabilities. Using unmethylated 4-nitroimidazole drastically alters the electrochemical reduction potential, rendering the final API either inactive or highly toxic to mammalian cells due to a loss of anaerobic selectivity[1]. Furthermore, procuring crude nitration mixtures rather than the specified 5-nitro isomer leads to the generation of the 4-nitro alkylated byproduct (Metronidazole Impurity A) during API synthesis. Because pharmacopeial standards strictly limit this impurity to <0.1%, manufacturers forced to separate these isomers face extensive recrystallization cycles, driving up solvent costs and slashing overall API yield by up to 30% .

Bypassing Hazardous Nitration: Process Yield and Safety in API Manufacturing

In industrial metronidazole synthesis, procuring pre-nitrated 2-methyl-5-nitroimidazole eliminates the need for in-house nitration of 2-methylimidazole. In-house nitration using mixed sulfuric/nitric acids is highly exothermic, requires strict thermal control, and typically caps at 65-75% yield due to oxidative side reactions. By sourcing >99% pure 2-methyl-5-nitroimidazole, manufacturers can proceed directly to N-alkylation (e.g., with 2-chloroethanol), achieving step-yields exceeding 85% while completely removing the safety overhead and waste treatment costs associated with strong acid nitration .

Evidence DimensionNitration step yield and process hazard
Target Compound DataBypasses nitration; >85% yield in subsequent N-alkylation step
Comparator Or Baseline2-Methylimidazole (requires in-house nitration, 65-75% yield with high thermal hazard)
Quantified DifferenceEliminates 1 hazardous synthetic step and improves overall throughput by >15%
ConditionsIndustrial scale API synthesis (metronidazole/dimetridazole)

Procuring the pre-nitrated intermediate directly reduces manufacturing bottlenecks, safety risks, and acid-waste disposal costs in pharmaceutical production.

Isomeric Purity and Control of Pharmacopeial Impurities

The N-alkylation of nitroimidazoles is highly sensitive to the isomeric purity of the starting material. Using high-purity 2-methyl-5-nitroimidazole (CAS 88054-22-2) ensures that the alkylation primarily yields the desired 5-nitro API (e.g., metronidazole). In contrast, using crude 2-methyl-4(5)-nitroimidazole mixtures results in the formation of up to 10-15% of the 4-nitro alkylated isomer (Metronidazole Impurity A). Removing this 4-nitro impurity to meet the <0.1% European Pharmacopoeia (EP) limit requires multiple costly recrystallizations, which depresses the final API yield by 20-30% [1].

Evidence DimensionFormation of 4-nitro alkylated impurity
Target Compound DataHigh-purity 5-nitro precursor keeps final impurity <0.1% with minimal purification
Comparator Or BaselineCrude 4(5)-nitroimidazole mixture (yields 10-15% 4-nitro impurity)
Quantified DifferencePrevents 20-30% API yield loss from repeated recrystallizations
ConditionsN-alkylation with 2-chloroethanol followed by crystallization

Starting with strictly specified 2-methyl-5-nitroimidazole is critical for meeting stringent pharmacopeial impurity limits without sacrificing downstream yield.

Electrochemical Tuning for Selective Anaerobic Activation

The pharmacological efficacy of nitroimidazole APIs relies on their selective reduction in anaerobic environments. The presence of the 2-methyl group on 2-methyl-5-nitroimidazole shifts its one-electron reduction potential (E1) to approximately -415 to -480 mV. This specific electrochemical window is perfectly tuned for reduction by the ferredoxin oxidoreductase systems of anaerobic bacteria and protozoa. In contrast, unmethylated 4-nitroimidazole exhibits a less negative reduction potential (often > -350 mV), which can lead to premature reduction in mammalian cells, increasing off-target cytotoxicity and reducing the therapeutic index [1].

Evidence DimensionOne-electron reduction potential (E1)
Target Compound Data-415 mV to -480 mV (optimal for anaerobic ferredoxin systems)
Comparator Or Baseline4-Nitroimidazole (> -350 mV, prone to off-target reduction)
Quantified Difference~65 to 130 mV negative shift in reduction potential
ConditionsElectrochemical assay at physiological pH (7.4)

The 2-methyl substitution is non-negotiable for developers synthesizing anti-infective APIs, as it ensures the prodrug is only activated within the target anaerobic pathogens.

Commercial Synthesis of Metronidazole and Tinidazole APIs

Procured in bulk as the direct starting material for N-alkylation with 2-chloroethanol or related epoxides. Its high isomeric purity ensures that the formation of regulated 4-nitro impurities is minimized, streamlining downstream crystallization and ensuring compliance with EP/USP pharmacopeial standards .

Development of Novel Hypoxia-Targeted Radiotracers

Utilized as a core scaffold in the synthesis of hypoxia-imaging agents (e.g., 99mTc or 18F-labeled nitroimidazoles). The specific -415 to -480 mV reduction potential of the 2-methyl-5-nitroimidazole core ensures selective trapping in hypoxic tumor microenvironments without premature activation in normoxic tissues [1].

Veterinary Anti-Infective Manufacturing (Dimetridazole)

Used in the high-temperature synthesis of dimetridazole (1,2-dimethyl-5-nitroimidazole) via methylation. The compound's high thermal stability (>250 °C) allows for aggressive reaction conditions, maximizing throughput in large-scale veterinary pharmaceutical production [2].

XLogP3

0.3

LogP

0.15 (LogP)

Melting Point

253.0 °C

UNII

24AG2WW15W

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 5 notifications to the ECHA C&L Inventory.;
H302 (98.21%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

696-23-1
88054-22-2

Wikipedia

2-methyl-5-nitroimidazole

General Manufacturing Information

1H-Imidazole, 2-methyl-5-nitro-: ACTIVE

Dates

Last modified: 08-19-2023

Explore Compound Types